molecular formula C14H25NO6S B2485783 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate CAS No. 96846-35-4

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate

Cat. No.: B2485783
CAS No.: 96846-35-4
M. Wt: 335.42
InChI Key: ZJDODEKYCKYTHP-UHFFFAOYSA-N
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an ethoxy group, and a sulfanyl group. These functional groups contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate typically involves multiple steps, starting with the protection of an amino acid derivativeCommon reagents used in these steps include tert-butyl chloroformate, ethyl chloroformate, and thiol derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the ester groups can produce alcohols .

Scientific Research Applications

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications due to its reactive functional groups.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate exerts its effects is largely dependent on its functional groups. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The ethoxy and sulfanyl groups can participate in various chemical transformations, making the compound a versatile intermediate. Molecular targets and pathways involved include enzyme active sites and protein binding domains, where the compound can act as a substrate or inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(tert-butoxycarbonyl)amino]-3-mercaptopropanoate
  • Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate
  • Ethyl 2-[(tert-butoxycarbonyl)amino]-3-aminopropanoate

Uniqueness

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate is unique due to the presence of both ethoxy and sulfanyl groups, which provide distinct reactivity compared to similar compounds. This dual functionality allows for a broader range of chemical transformations and applications in various fields .

Biological Activity

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate is a complex organic compound notable for its unique functional groups, which include a tert-butoxycarbonyl (Boc) protecting group, an ethoxy group, and a sulfanyl group. This compound has garnered attention in various fields of research, including medicinal chemistry and biochemistry, due to its potential biological activities.

Chemical Structure and Properties

The chemical formula for this compound is C14H25NO6SC_{14}H_{25}NO_6S with a molecular weight of 335.42 g/mol. The presence of the Boc group allows for selective reactions while protecting the amino functionality, which is crucial in synthetic pathways for drug development.

The biological activity of this compound is primarily influenced by its functional groups:

  • Boc Group : Protects the amino group from undesired reactions during synthesis.
  • Ethoxy Group : Can participate in nucleophilic substitutions, enhancing the compound's reactivity.
  • Sulfanyl Group : Capable of undergoing oxidation to form sulfoxides or sulfones, which can interact with biological targets.

These groups enable the compound to act as a versatile intermediate in various chemical transformations, making it valuable in medicinal chemistry.

Enzyme Interaction

Research has shown that compounds similar to this compound can interact with several enzyme systems. For instance, studies on structure-activity relationships (SAR) have indicated that modifications at specific positions can enhance binding affinity to target proteins, such as antiapoptotic Bcl-2 proteins .

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures have been shown to sensitize cancer cells to chemotherapeutic agents like cisplatin .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the cytotoxic effects of related compounds on Jurkat cells and non-small-cell lung carcinoma (NCI-H460). It was found that these compounds could effectively inhibit cell growth and induce apoptosis in cancer cells overexpressing Bcl-2 proteins .
  • Enzyme Inhibition :
    • Research into the inhibition of tyrosine phosphatase 1B (PTP1B) revealed that certain structural analogs could significantly inhibit enzyme activity, suggesting potential applications in diabetes management .

Comparative Analysis

Compound NameStructureBiological ActivityNotes
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(sulfanyl)propanoateStructureCytotoxicity against cancer cells; enzyme inhibitionUnique dual functionality
Ethyl 2-amino-6-bromo-4H-chromeneStructureAntagonist of Bcl-2 proteinsSimilar mechanism of action
Ethyl 3-[2-(Boc-amino)ethoxy]propanoic AcidN/APotential for enzyme modificationRelated structure

Properties

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6S/c1-6-19-11(16)9-22-8-10(12(17)20-7-2)15-13(18)21-14(3,4)5/h10H,6-9H2,1-5H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDODEKYCKYTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC(C(=O)OCC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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